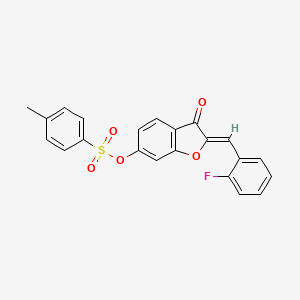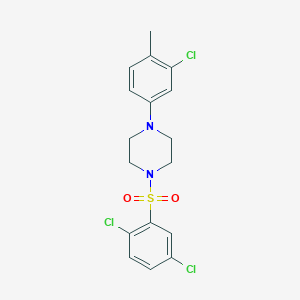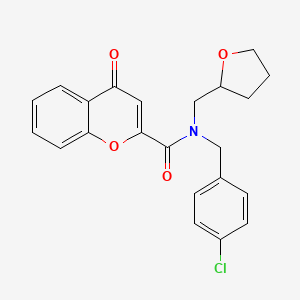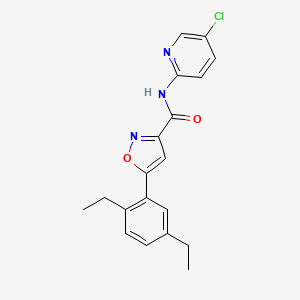![molecular formula C18H14ClN5 B12198980 3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12198980.png)
3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and it is substituted with a 4-chlorophenyl group, a methyl group, and a pyridin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving an aminopyrazole and a suitable aldehyde or ketone. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate.
Substitution Reactions: The introduction of the 4-chlorophenyl, methyl, and pyridin-4-yl groups can be achieved through various substitution reactions. For example, the 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Final Assembly: The final compound is obtained by coupling the substituted pyrazolo[1,5-a]pyrimidine with pyridin-4-ylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the nitro groups (if present) to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cellular signaling and regulation. It can inhibit the activity of these enzymes, leading to altered cellular functions.
Pathways Involved: By inhibiting specific kinases, the compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation. This makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activity.
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: A structurally similar compound with potential therapeutic applications.
Uniqueness
3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 4-chlorophenyl group, a methyl group, and a pyridin-4-yl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14ClN5 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14ClN5/c1-12-10-17(23-15-6-8-20-9-7-15)24-18(22-12)16(11-21-24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,20,23) |
InChI Key |
BIFXCCIJGJVEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B12198920.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B12198923.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12198926.png)
![4-{5-[(4-Benzylpiperazino)sulfonyl]-2-thienyl}-2-methyl-1,3-thiazole](/img/structure/B12198927.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide](/img/structure/B12198939.png)





![3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole](/img/structure/B12198966.png)
![4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide](/img/structure/B12198969.png)
![(5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12198976.png)
